5-chloro-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Chloro-1H-1,2,4-triazol-3-amine is a heterocyclic compound with the molecular formula C2H3ClN4. It is part of the 1,2,4-triazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science . This compound is characterized by a triazole ring substituted with a chlorine atom at the 5-position and an amino group at the 3-position.
Preparation Methods
The synthesis of 5-chloro-1H-1,2,4-triazol-3-amine typically involves the reaction of aminoguanidine with various chlorinating agents. One common method includes the cyclization of aminoguanidine bicarbonate with formic acid and subsequent chlorination with thionyl chloride . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Chloro-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents vary depending on the desired product.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
5-Chloro-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways . This interaction can lead to the inhibition or activation of specific enzymes, contributing to its biological activity.
Comparison with Similar Compounds
5-Chloro-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern on the triazole ring. Similar compounds include:
1H-1,2,4-Triazol-3-amine: Lacks the chlorine substitution, resulting in different chemical properties and reactivity.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Contains an additional amino group and a carbohydrazide moiety, leading to distinct applications.
3-Chloro-1H-1,2,4-triazol-5-amine:
Properties
IUPAC Name |
5-chloro-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClN4/c3-1-5-2(4)7-6-1/h(H3,4,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYCHLFFXNRBGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=N1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400682 |
Source
|
Record name | 5-chloro-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130631-49-1 |
Source
|
Record name | 5-chloro-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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